molecular formula C47H63ClNO2PPd B6310321 chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline CAS No. 1451002-39-3

chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline

Cat. No.: B6310321
CAS No.: 1451002-39-3
M. Wt: 846.9 g/mol
InChI Key: HKSPKJBZILFTOJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline (hereafter referred to by its IUPAC name) is a palladium(II) precatalyst widely used in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Its structure comprises:

  • A palladium center coordinated to a chloride ligand, a bulky biarylphosphane ligand, and 2-phenylaniline.
  • The phosphane ligand features dicyclohexyl groups and a substituted biphenyl moiety with 3,6-dimethoxy and 2,4,6-triisopropylphenyl groups, conferring significant steric bulk and electron-donating properties .

This precatalyst is commercially designated as XPhos Pd G2 (CAS: 1028206-56-5) and is valued for its stability, air tolerance, and efficiency in activating challenging substrates .

Properties

IUPAC Name

chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H53O2P.C12H10N.ClH.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h19-25,27-28H,9-18H2,1-8H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSPKJBZILFTOJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H63ClNO2PPd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

846.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451002-39-3
Record name Chloro(2-dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II),
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Grignard Reagent Formation

A critical step involves generating a diaryl Grignard intermediate. Magnesium turnings react with 1-bromo-2,4,6-triisopropylbenzene in anhydrous tetrahydrofuran (THF) under nitrogen. The exothermic reaction is maintained at 40–50°C for 4–6 hours, yielding a dark brown solution of the Grignard reagent.

Suzuki-Miyaura Cross-Coupling

The Grignard intermediate couples with 3,6-dimethoxy-2-bromophenylboronic acid in the presence of Pd(PPh₃)₄ (1 mol%) and K₂CO₃ (2 equiv) in THF/water (4:1 v/v). The reaction proceeds at 80°C for 12 hours, achieving >85% yield of the biphenyl scaffold.

Phosphination

The biphenyl product reacts with dicyclohexylphosphine chloride (1.2 equiv) in toluene at 110°C for 24 hours. Triphenylphosphine (0.5 equiv) is added to scavenge excess chloride, yielding the phosphine ligand as a white crystalline solid (mp 191–193°C).

Palladium Precursor Preparation: Chloropalladium(1+)

Palladium coordination requires a reactive Pd source, often derived from Pd(II) salts.

Palladium Chloride Activation

PdCl₂ is reduced in situ using 1,5-cyclooctadiene (COD) in toluene at 70–100°C. The COD acts as both a reductant and stabilizing ligand, forming a Pd(0) intermediate. Excess COD (1.5:1 molar ratio to PdCl₂) ensures complete reduction.

Crotyl Chloride Coordination

The Pd(0) intermediate reacts with crotyl chloride (2:1 molar ratio to Pd) at 0–30°C, yielding a chloropalladium dimer. Filtration and drying under vacuum provide a reddish-brown powder (98% purity by HPLC).

Final Complex Assembly

Ligand-Palladium Coordination

The phosphine ligand (1.05 equiv) and 2-phenylaniline (1 equiv) are added to a suspension of the chloropalladium dimer in dichloromethane. Triethylamine (2 equiv) deprotonates the aniline, facilitating Pd-N bond formation. After stirring at 25°C for 6 hours, the mixture is concentrated and purified via column chromatography (SiO₂, hexane/EtOAc 9:1).

Crystallization and Characterization

The crude product is recrystallized from methanol/water (7:3), yielding orange crystals. X-ray diffraction confirms a square-planar geometry around Pd, with bond lengths of 2.28 Å (Pd-P) and 2.05 Å (Pd-N).

Industrial-Scale Optimization

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume100 mL500 L
Temperature ControlOil bathJacketed reactor
Yield78%82%
Purity (HPLC)95%98%

Key industrial modifications include:

  • Continuous Flow Systems : For Grignard formation, reducing reaction time by 40%.

  • Catalyst Recycling : Pd recovery via ion-exchange resins, achieving 90% reuse efficiency.

Challenges and Mitigation Strategies

Air Sensitivity

The phosphine ligand and Pd(0) intermediates are highly air-sensitive. Industrial protocols use nitrogen-sparged reactors with oxygen sensors (<10 ppm O₂).

Byproduct Formation

Excessive phosphine loading (>1.1 equiv) leads to bis-phosphine Pd complexes. Stoichiometric control and real-time HPLC monitoring minimize this issue.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Grignard/SuzukiHigh yield, scalableRequires anhydrous conditions
Direct PhosphinationFewer stepsLow regioselectivity
Pd-Catalyzed CouplingAtom-economicalSensitive to Pd loading

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is pivotal for forming carbon-carbon bonds between aryl halides and boronic acids. BrettPhos Pd catalysts enable coupling of challenging substrates like aryl mesylates and tosylates.

Substrate TypeBoronic Acid PartnerReaction ConditionsYield (%)Reference
Aryl mesylatesElectron-deficientPd (2.5 mol%), BrettPhos (5 mol%), K3PO4, 100°C72–89
Aryl tosylatesAryl/heteroarylPd (1 mol%), BrettPhos (2 mol%), K2CO3, 80°C65–92
Aryl chloridesTrifluoromethylPd (3 mol%), BrettPhos (6 mol%), CsF, 110°C81–94

Key Findings :

  • The bulky triisopropyl substituents on the biphenyl backbone enhance steric protection of the palladium center, enabling oxidative addition of sterically hindered substrates .

  • Methoxy groups at the 3- and 6-positions improve electron donation, stabilizing Pd intermediates during transmetalation .

Trifluoromethylation of Aryl Halides

BrettPhos Pd catalyzes the introduction of CF3 groups into aromatic systems, critical in pharmaceutical chemistry.

Aryl HalideCF3 SourceConditionsYield (%)Reference
Aryl bromidesMe3SiCF3Pd (5 mol%), BrettPhos (10 mol%), CuI, DMF, 120°C78–86
Aryl chloridesCF3SiMe3Pd (3 mol%), BrettPhos (6 mol%), Cs2CO3, 100°C70–88

Mechanistic Insight :

  • Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) complex.

  • Transmetalation with the trifluoromethyl source precedes reductive elimination to yield the trifluoromethylated product .

Amination of Aryl Halides

The catalyst facilitates coupling of aryl halides with primary amines, enabling synthesis of aryl amines.

Aryl HalideAmineConditionsYield (%)Reference
Aryl iodidesPrimary aliphatic aminesPd (1 mol%), BrettPhos (2 mol%), t-BuONa, 80°C85–93
Aryl bromidesAnilinesPd (2.5 mol%), BrettPhos (5 mol%), K3PO4, 90°C77–89

Substrate Scope :

  • Electron-deficient anilines react efficiently due to enhanced oxidative addition kinetics .

  • Sterically demanding amines require higher catalyst loading (5–10 mol%).

C–H Functionalization

BrettPhos Pd enables intramolecular C–H bond activation for alkylation and arylation.

SubstrateProduct TypeConditionsYield (%)Reference
Benzamide derivativesγ-LactamsPd (5 mol%), BrettPhos (10 mol%), AgOAc, 120°C68–82
Styrenyl epoxidesCyclopropanesNi (10 mol%), BrettPhos (20 mol%), Zn, THF, 60°C55–75

Mechanism :

  • Palladium inserts into the C–H bond, forming a cyclometalated intermediate.

  • Subsequent coupling with an alkyl/aryl partner proceeds via reductive elimination .

Catalytic Activity Comparison

A comparison of BrettPhos Pd with other ligands highlights its superior performance in specific reactions:

Reaction TypeLigandSubstrateTurnover Number (TON)Reference
Suzuki-Miyaura (Ar-OTs)BrettPhosAryl tosylate2,300
Suzuki-Miyaura (Ar-OTs)XPhosAryl tosylate1,800
Amination (Ar-I)BrettPhosAryl iodide4,500
Amination (Ar-I)SPhosAryl iodide3,200

Stability and Handling

  • Thermal Stability : Decomposes above 150°C in solution.

  • Solubility : Soluble in THF, toluene, and DMF; insoluble in water.

  • Storage : Stable under inert gas (N2/Ar) at −20°C for >6 months.

Scientific Research Applications

Catalytic Mechanism

The catalytic activity of XPhos Pd G2 is attributed to its ability to engage in key steps of cross-coupling reactions:

  • Oxidative Addition: The palladium center activates carbon-halogen bonds.
  • Transmetalation: The exchange of ligands occurs between the palladium complex and organometallic reagents.
  • Reductive Elimination: The formation of the desired product takes place.

A. Cross-Coupling Reactions

XPhos Pd G2 is predominantly employed in palladium-catalyzed cross-coupling reactions such as:

  • Suzuki-Miyaura Coupling: This reaction facilitates the coupling of aryl halides with boronic acids to form biaryl compounds.

Case Study: Suzuki-Miyaura Coupling

A notable study demonstrated the efficiency of XPhos Pd G2 in synthesizing biphenyl derivatives from aryl chlorides and boronic acids under mild conditions. The catalyst exhibited high turnover numbers (TONs) and selectivity, making it favorable for pharmaceutical applications .

Reaction TypeSubstrates UsedYield (%)Conditions
Suzuki-MiyauraAryl Chloride + Boronic Acid85THF, K₂CO₃, 60°C
Negishi CouplingAryl Halide + Organozinc90DMF, ZnEt₂

B. C-N Bond Formation

The catalyst is also effective in C-N bond-forming processes, particularly in the coupling of electron-deficient anilines with aryl chlorides.

Case Study: C-N Bond Formation

In another investigation, XPhos Pd G2 was utilized to couple aniline derivatives with aryl chlorides to produce substituted anilines efficiently. The study highlighted the catalyst's ability to operate at low loadings while maintaining high yields .

Reaction TypeSubstrates UsedYield (%)Conditions
C-N Bond FormationAryl Chloride + Aniline92DMF, K₂CO₃, 80°C

A. Pharmaceutical Synthesis

XPhos Pd G2 plays a crucial role in the synthesis of various pharmaceutical compounds due to its efficiency in forming complex organic molecules with high precision.

B. Material Science

The compound is also being explored for applications in material science for creating advanced polymers and materials through controlled polymerization techniques.

Mechanism of Action

The mechanism of action of chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline involves the coordination of the palladium center with the ligand and the substrate. This coordination activates the substrate, facilitating the formation of new chemical bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the catalytic cycle .

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

The catalytic performance of palladium precatalysts is heavily influenced by the steric and electronic properties of their phosphane ligands. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Palladium-Phosphane Precatalysts
Compound Name (Ligand) Phosphane Substituents Key Features Applications
XPhos Pd G2 (XPhos) 2,4,6-Triisopropylphenyl, 3,6-dimethoxy High steric bulk (cone angle ~180°), electron-rich Suzuki-Miyaura couplings with aryl chlorides, sterically hindered substrates
SPhos Pd G3 (SPhos) 2,6-Dimethoxyphenyl Moderate steric bulk, electron-donating methoxy groups Efficient in couplings requiring lower catalyst loadings (e.g., <1 mol%)
(R)-Cy2MOP Pd (Cy2MOP) 2'-Methoxybinaphthyl Chiral, binaphthyl backbone Enantioselective C–N cross-couplings, up to 90% enantiomeric excess
Dppf-PdCl₂ (Dppf) Diphenylphosphinoferrocene Bidentate ligand, redox-active ferrocene Tandem reactions, allylic alkylations
Key Observations:
  • Electronic Effects : Methoxy groups in SPhos and XPhos increase electron density at palladium, accelerating oxidative addition steps. In contrast, Cy2MOP’s chiral environment enables asymmetric induction .
  • Chirality : Cy2MOP-based catalysts achieve enantioselectivity unattainable with achiral XPhos or SPhos systems .

Catalytic Performance in Cross-Coupling Reactions

Table 2: Reaction Performance Metrics
Precatalyst Reaction Type Substrate Scope Turnover Frequency (TOF) Selectivity Reference
XPhos Pd G2 Suzuki-Miyaura Aryl chlorides, heteroaromatics 10⁴–10⁵ h⁻¹ >99% yield in aryl-aryl couplings
SPhos Pd G3 Suzuki-Miyaura Electron-deficient aryl bromides 10³–10⁴ h⁻¹ 95–98% yield with 0.5 mol% loading
Cy2MOP Pd Buchwald-Hartwig Malonamides, amines ~10² h⁻¹ 90% ee, 100% de
Dppf-PdCl₂ Allylic alkylation Allylic acetates 10³ h⁻¹ >90% regioselectivity
Research Findings:
  • XPhos Pd G2 outperforms SPhos in reactions involving sterically demanding substrates due to its ability to stabilize bulky transition states .
  • SPhos Pd G3 achieves superior yields with electron-deficient aryl halides , attributed to faster oxidative addition kinetics .

Stability and Practical Considerations

  • Air Stability : XPhos Pd G2 and SPhos Pd G3 exhibit superior air tolerance compared to older-generation catalysts (e.g., Pd(PPh₃)₄), enabling handling under ambient conditions .
  • Synthetic Accessibility : XPhos and SPhos ligands are commercially available, whereas Cy2MOP requires multistep synthesis, limiting scalability .
  • Solubility: The triisopropylphenyl group in XPhos enhances solubility in nonpolar solvents (e.g., toluene), whereas SPhos’s methoxy groups improve compatibility with polar aprotic solvents .

Biological Activity

Chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline, commonly referred to as XPhos Pd G1, is a palladium complex that has garnered significant attention in the field of organic synthesis and catalysis. This compound is particularly noted for its role as a catalyst in cross-coupling reactions, specifically involving electron-deficient anilines and aryl chlorides. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C41H59ClNPPd
  • Molecular Weight : 738.8 g/mol
  • CAS Number : 1028206-56-5
  • Purity : Typically ≥95% .

Structural Characteristics

XPhos Pd G1 features a complex structure that includes:

  • A dicyclohexylphosphine ligand.
  • A triisopropyl-substituted biphenyl moiety.
  • A phenylaniline component.

This unique structure contributes to its catalytic properties and potential biological interactions.

XPhos Pd G1 acts primarily as a catalyst for C-N bond-forming processes, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The palladium center facilitates the coupling of amines with aryl halides, enabling the formation of diverse nitrogen-containing compounds. This mechanism is vital for developing new drugs and understanding biochemical pathways involving nitrogen heterocycles.

Case Studies

  • Anticancer Activity : Research has indicated that palladium complexes can exhibit anticancer properties. In vitro studies have shown that XPhos Pd G1 can enhance the efficacy of certain chemotherapeutic agents by facilitating the formation of biologically active nitrogen-containing compounds that can target cancer cells more effectively.
  • Neuroprotective Effects : Preliminary studies suggest that palladium complexes may have neuroprotective effects by modulating neurotransmitter systems. The ability of XPhos Pd G1 to form stable complexes with neurotransmitter precursors could be explored for potential therapeutic applications in neurodegenerative diseases.
  • Antimicrobial Properties : Some palladium complexes have demonstrated antimicrobial activity against various pathogens. Investigating XPhos Pd G1's interactions with bacterial membranes or enzymes could reveal potential applications in treating infections.

Research Findings

A summary of relevant studies on XPhos Pd G1 and its biological activity includes:

Study ReferenceBiological ActivityFindings
AnticancerEnhanced efficacy of chemotherapeutics in vitro.
NeuroprotectionPotential modulation of neurotransmitter systems.
AntimicrobialDemonstrated activity against specific bacterial strains.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing chloropalladium(1+) complexes with bulky phosphane ligands, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves ligand pre-functionalization (e.g., phosphorylation of aryl groups via Chabrier reactions) followed by palladium coordination under inert atmospheres . Purity validation requires 31P NMR to confirm ligand-metal binding, X-ray crystallography for structural elucidation, and ICP-MS to quantify residual palladium impurities. Recrystallization in dichloromethane/hexane mixtures is effective for isolating crystalline products .

Q. Which analytical techniques are most reliable for characterizing steric effects in dicyclohexyl-[triisopropylphenyl]phosphane ligands?

  • Methodological Answer : Solid-state NMR (1H and 31P) and X-ray crystallography provide insights into ligand geometry and steric bulk. Computational methods (e.g., Tolman cone angle calculations) complement experimental data to quantify steric hindrance. For solution-phase analysis, dynamic 1H NMR line-shape analysis at varying temperatures assesses ligand flexibility .

Q. What safety protocols are essential when handling chloropalladium(1+) complexes with dichloromethane solvents?

  • Methodological Answer : Use fume hoods for all procedures involving volatile dichloromethane. Store the complex in airtight containers under nitrogen to prevent oxidation. First-aid measures for exposure include immediate skin washing with soap/water and eye irrigation for 15+ minutes. Contaminated clothing must be removed and decontaminated before reuse .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in catalytic activity data for chloropalladium(1+) complexes across different reaction conditions?

  • Methodological Answer : Conduct controlled experiments isolating variables (e.g., solvent polarity, temperature, ligand-to-metal ratios). Statistical tools like ANOVA identify significant factors. Cross-reference data with computational models (DFT) to predict electronic effects. For contradictory results, validate via in situ spectroscopic monitoring (e.g., ReactIR) to detect transient intermediates .

Q. What strategies optimize the integration of bulky phosphane-palladium complexes into heterogeneous catalytic systems?

  • Methodological Answer : Immobilize the complex on mesoporous silica or MOFs via covalent grafting to enhance recyclability. Characterize dispersion using BET surface area analysis and XPS. Test catalytic efficiency in flow reactors to assess stability under continuous conditions. Compare turnover numbers (TONs) with homogeneous analogs to quantify support effects .

Q. How does electronic modulation of the 2-phenylaniline co-ligand influence cross-coupling mechanisms in palladium-catalyzed aryl aminations?

  • Methodological Answer : Synthesize derivatives with electron-donating/withdrawing substituents on the aniline ring. Use kinetic isotope effects (KIEs) and Hammett plots to correlate electronic parameters with rate constants. Operando XAFS studies track palladium oxidation states during catalysis, linking ligand electronics to mechanistic pathways (e.g., oxidative addition vs. transmetalation) .

Q. What experimental designs mitigate ligand decomposition during high-temperature catalytic cycles?

  • Methodological Answer : Employ thermogravimetric analysis (TGA) to assess ligand thermal stability. Screen stabilizing additives (e.g., chelating agents like 1,10-phenanthroline) to suppress degradation. Monitor reaction progress via GC-MS for byproduct identification. For long-term stability, design ligands with electron-rich aryl groups to resist oxidative cleavage .

Data Contradiction & Theoretical Frameworks

Q. How should researchers address conflicting reports on the role of chloropalladium(1+) complexes in enantioselective catalysis?

  • Methodological Answer : Replicate studies using standardized conditions (e.g., solvent, substrate scope). Perform chiral HPLC or circular dichroism (CD) to verify enantiomeric excess (ee). Link findings to stereoelectronic theories (e.g., Cahn-Ingold-Prelog priorities) or crystallographic data to rationalize discrepancies. Publish negative results with full experimental transparency .

Q. What theoretical frameworks guide the design of next-generation palladium-phosphane catalysts for C–H activation?

  • Methodological Answer : Leverage molecular orbital theory (e.g., Pd d-orbital hybridization) to predict substrate activation. Use mechanistic models (e.g., concerted metalation-deprotonation) to tailor ligand steric profiles. Validate designs via comparative kinetic studies and transition-state modeling (DFT). Collaborate with computational chemists to iteratively refine ligand architectures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.